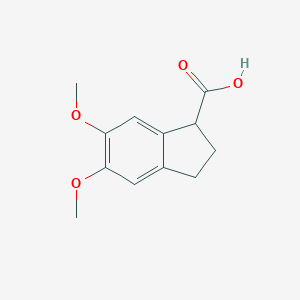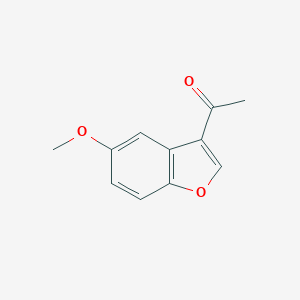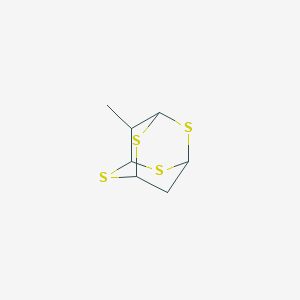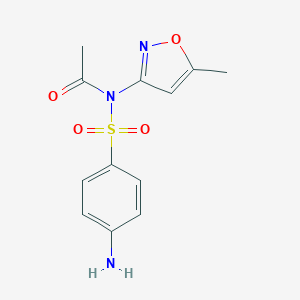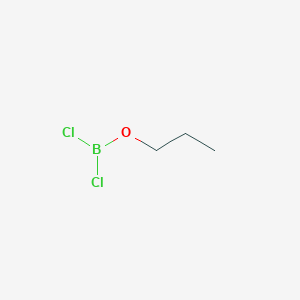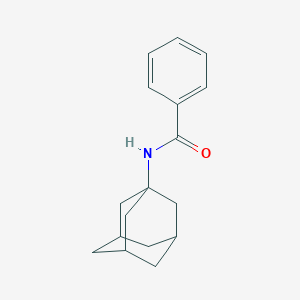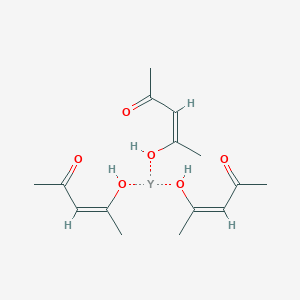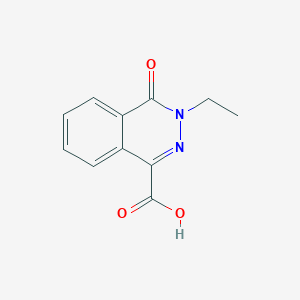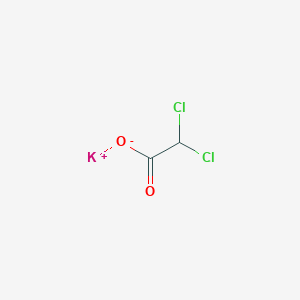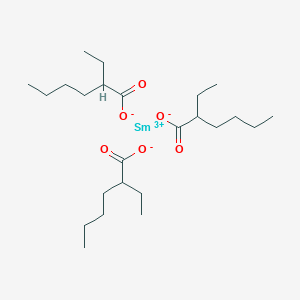
Samarium(III) 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium(III) 2-ethylhexanoate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a highly stable and soluble compound that has a wide range of applications in various fields, including chemical synthesis, catalysis, and materials science.
作用機序
The mechanism of action of Samarium(III) 2-ethylhexanoate in catalysis is not fully understood. However, it is believed to act as a Lewis acid catalyst, coordinating with the substrate and activating it for reaction. The Samarium(III) ion can also act as a redox catalyst, facilitating electron transfer reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Samarium(III) 2-ethylhexanoate. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.
実験室実験の利点と制限
One of the main advantages of using Samarium(III) 2-ethylhexanoate as a catalyst is its high stability and solubility, which makes it easy to handle and use in various reactions. It is also relatively inexpensive compared to other rare earth metal catalysts. However, one limitation is that it is not as active as some other catalysts and may require higher temperatures or longer reaction times to achieve the desired results.
将来の方向性
There are several future directions for the study of Samarium(III) 2-ethylhexanoate. One area of interest is the development of new catalytic applications, particularly in the field of asymmetric synthesis. Another area of interest is the study of its luminescent properties and its potential use in the development of new materials for electronic and optical applications. Additionally, there is potential for the use of Samarium(III) 2-ethylhexanoate in the development of new biofuels and renewable energy sources.
合成法
Samarium(III) 2-ethylhexanoate can be synthesized using several methods, including the reaction of Samarium metal with 2-ethylhexanoic acid, the reaction of Samarium oxide with 2-ethylhexanoic acid, or the reaction of Samarium chloride with 2-ethylhexanoic acid. The most common method involves the reaction of Samarium metal with 2-ethylhexanoic acid in the presence of a solvent such as toluene or hexane. The reaction is typically carried out under an inert atmosphere at elevated temperatures, and the resulting product is purified using column chromatography.
科学的研究の応用
Samarium(III) 2-ethylhexanoate has been extensively studied for its catalytic properties, particularly in organic synthesis. It has been used as a catalyst in various reactions, including the synthesis of lactones, lactams, and cyclic carbonates. Additionally, it has been used in the synthesis of chiral compounds and in the conversion of biomass to biofuels. Samarium(III) 2-ethylhexanoate has also been studied for its luminescent properties and its potential use in the development of new materials for electronic and optical applications.
特性
CAS番号 |
19189-20-9 |
|---|---|
製品名 |
Samarium(III) 2-ethylhexanoate |
分子式 |
C24H45O6Sm |
分子量 |
580 g/mol |
IUPAC名 |
2-ethylhexanoate;samarium(3+) |
InChI |
InChI=1S/3C8H16O2.Sm/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChIキー |
IXXNKQHBHUUTIC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |
その他のCAS番号 |
19189-20-9 19641-83-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



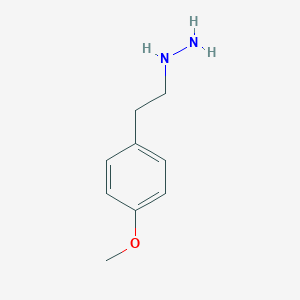
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
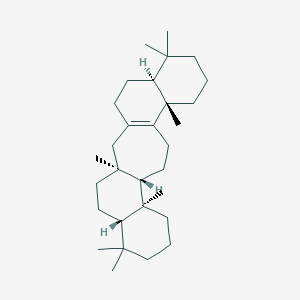
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
